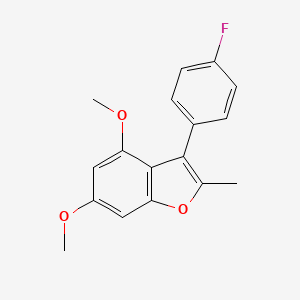

3-(4-Fluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-fluorophenyl)-4,6-dimethoxy-2-methylbenzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of the 4-fluorophenyl and 4,6-dimethoxy groups in this compound makes it unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4,6-dimethoxy-2-methylbenzofuran typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the Benzofuran Core: This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.

Introduction of the 4-Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-fluorophenyl is coupled with the benzofuran core using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce costs would be essential. Catalysts and reagents would be chosen to ensure scalability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4,6-dimethoxy-2-methylbenzofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-(4-Fluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran have demonstrated significant antimicrobial properties. These compounds are effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 1 |

| Compound B | Escherichia coli | 2 |

| Compound C | Salmonella enterica | 4 |

Antiviral Activity

The benzofuran derivatives have been investigated for their antiviral properties, particularly against Hepatitis C virus (HCV). Studies have shown that modifications in the molecular structure can enhance antiviral efficacy. The compound's ability to inhibit viral replication suggests potential therapeutic applications in treating viral infections .

Synthesis and Biological Evaluation

A notable study synthesized a series of benzofuran derivatives, including those related to This compound , and evaluated their antimicrobial properties. The study utilized various synthetic routes and characterized the compounds through spectroscopic methods. The biological evaluation indicated that certain derivatives exhibited potent antibacterial activity against a panel of pathogens .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that specific modifications to the benzofuran core can significantly enhance antimicrobial potency. For instance, the introduction of electron-withdrawing groups has been correlated with increased activity against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4,6-dimethoxy-2-methylbenzofuran depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorophenyl and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-fluorophenyl)-1H-pyrazole

- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

- 1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

3-(4-fluorophenyl)-4,6-dimethoxy-2-methylbenzofuran stands out due to the combination of its benzofuran core with the 4-fluorophenyl and 4,6-dimethoxy substituents. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

3-(4-Fluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its anticancer, antiviral, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran core with specific substitutions that may influence its biological activity.

Biological Activity Overview

The biological activities of benzofuran derivatives have been widely studied, revealing various pharmacological effects. The following sections summarize the key findings related to the compound .

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study highlighted the effectiveness of similar compounds against various human cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 6.72 |

| Compound B | MDA-MB-231 | 4.87 |

| This compound | A549 | 5.20 |

In this context, the IC50 values represent the concentration required to inhibit cell growth by 50%. The compound demonstrated promising results against lung cancer cells (A549), indicating its potential as an anticancer agent .

Antiviral Activity

Compounds containing a benzofuran moiety have also shown antiviral properties. Specifically, studies have indicated that certain derivatives can inhibit viral replication effectively. For instance:

- Mechanism of Action : The antiviral activity is believed to stem from the ability of these compounds to interfere with viral entry or replication processes.

- Case Study : A derivative similar to this compound was tested against Hepatitis C virus (HCV), showing significant inhibition at low micromolar concentrations .

Antimicrobial Activity

Benzofuran derivatives are known for their antimicrobial properties as well. The compound's structural characteristics suggest it may possess similar effects:

- Activity Spectrum : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.

- Research Findings : In vitro tests demonstrated that compounds with a benzofuran scaffold exhibited minimum inhibitory concentrations (MIC) in the range of 10–100 μg/mL against various pathogens .

Properties

CAS No. |

922140-87-2 |

|---|---|

Molecular Formula |

C17H15FO3 |

Molecular Weight |

286.30 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran |

InChI |

InChI=1S/C17H15FO3/c1-10-16(11-4-6-12(18)7-5-11)17-14(20-3)8-13(19-2)9-15(17)21-10/h4-9H,1-3H3 |

InChI Key |

DTZBDWOBKMHNMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.